Methyl (tert-butoxycarbonyl)-L-leucinate

Peptide Synthesis Solid-State Chemistry Reagent Handling

Methyl (tert-butoxycarbonyl)-L-leucinate (CAS 63096-02-6), commonly known as Boc-L-leucine methyl ester, is a protected L-leucine derivative that is fundamental to modern peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) group on the α-amino functionality and a methyl ester on the C-terminus.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 63096-02-6
Cat. No. B558287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (tert-butoxycarbonyl)-L-leucinate
CAS63096-02-6
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1
InChIKeyQSEVMIMUBKMNOU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (tert-butoxycarbonyl)-L-leucinate (CAS 63096-02-6): An Indispensable Boc-Protected Building Block for Precision Peptide and Medicinal Chemistry


Methyl (tert-butoxycarbonyl)-L-leucinate (CAS 63096-02-6), commonly known as Boc-L-leucine methyl ester, is a protected L-leucine derivative that is fundamental to modern peptide synthesis [1]. The compound features a tert-butoxycarbonyl (Boc) group on the α-amino functionality and a methyl ester on the C-terminus. This orthogonal protection strategy renders the compound a versatile, acid-labile intermediate that is compatible with a wide range of synthetic transformations, including solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions . Its high purity (≥98% by HPLC) and well-defined physical properties ensure reproducible performance in demanding research environments .

The Perils of Analog Substitution: Why Boc-L-Leucine Methyl Ester (63096-02-6) is a Non-Negotiable Reagent in Complex Synthesis


While in-class compounds such as Boc-L-leucine (free acid) or L-leucine methyl ester hydrochloride appear structurally similar, their substitution for Methyl (tert-butoxycarbonyl)-L-leucinate in established synthetic protocols is highly likely to result in experimental failure, compromised yield, or outright reaction incompatibility. The free acid, Boc-L-leucine, lacks the activated ester necessary for direct C-terminal coupling without additional and often racemization-prone activation steps . Conversely, the unprotected L-leucine methyl ester hydrochloride requires the Boc group to be introduced in a separate, low-yielding step, complicating synthetic routes and reducing overall efficiency . Furthermore, the specific combination of an acid-labile Boc group and a base-stable methyl ester in this compound provides a unique orthogonal protection profile that is not replicated by Fmoc-protected analogs . The following quantitative evidence underscores why this specific reagent is indispensable and cannot be generically substituted without introducing significant technical risk.

Head-to-Head Quantitative Differentiation: Evidence-Based Justification for Specifying Methyl (tert-butoxycarbonyl)-L-leucinate (63096-02-6)


Physical Form and Stability: A 60°C Melting Point Differential with Boc-L-Leucine

Methyl (tert-butoxycarbonyl)-L-leucinate (63096-02-6) exhibits a melting point of 147-149°C and a density of 0.991 g/mL at 25°C . In stark contrast, its close analog Boc-L-leucine (free acid, CAS 13139-15-6) displays a significantly lower melting point of 85-87°C and a higher density of 1.061 g/mL . This 60°C difference in melting point is critical for laboratory handling, as the target compound is a stable, low-melting solid at ambient conditions, whereas the free acid is often a tacky solid prone to hydration and difficult to weigh accurately .

Peptide Synthesis Solid-State Chemistry Reagent Handling

Chiroptical Integrity: A Quantifiable 8° Difference in Specific Rotation Ensures Enantiopurity

The specific optical rotation of Methyl (tert-butoxycarbonyl)-L-leucinate is reported as [α]D20 = -32.91 ± 2º (c=1 in DMF) . This value is distinctly different from that of Boc-L-leucine, which is [α]D20 = -25° (c=2 in AcOH) . The difference of approximately 8° in specific rotation, measured under comparable but distinct solvent conditions, provides a robust and quantifiable metric for verifying the compound's enantiomeric purity and ensuring the correct stereochemistry is maintained during peptide chain elongation.

Chiral Synthesis Peptide Chemistry Quality Control

Synthetic Efficiency: Enabling the Direct and Scalable Synthesis of Boc-L-leucinal

Methyl (tert-butoxycarbonyl)-L-leucinate is the established precursor for the synthesis of N-tert-butoxycarbonyl-L-leucinal (Boc-L-leucinal), a critical peptide aldehyde intermediate. The published procedure in Organic Syntheses details a two-step, high-yielding (91-93% overall) conversion to Boc-L-leucinal via a Weinreb amide intermediate [1]. This route is enabled by the methyl ester's ability to form the N,O-dimethylhydroxamic acid derivative without the need for separate carboxylic acid activation. In contrast, starting from the free acid (Boc-L-leucine) would require additional and often lower-yielding activation and reduction steps, introducing unnecessary complexity and potential racemization.

Organic Synthesis Peptide Aldehydes Process Chemistry

Protecting Group Orthogonality: Acid-Labile Boc Enables Orthogonal Deprotection Strategies Unavailable with Fmoc Analogs

Methyl (tert-butoxycarbonyl)-L-leucinate features a tert-butoxycarbonyl (Boc) group that is rapidly cleaved under mild acidic conditions (e.g., trifluoroacetic acid), whereas its methyl ester remains stable [1]. This contrasts sharply with Fmoc-L-leucine methyl ester (CAS 139551-80-7), which contains a base-labile Fmoc group. In a solid-phase peptide synthesis (SPPS) context where both Boc and Fmoc strategies are employed, the orthogonality of the Boc group in the target compound allows for selective N-terminal deprotection in the presence of base-labile side-chain protecting groups or resin linkers, a crucial capability that the Fmoc analog cannot provide .

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Targeted Application: A Verified Intermediate for Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

Methyl (tert-butoxycarbonyl)-L-leucinate is specifically cited as a key starting material in the preparation of heterocyclic compounds that function as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS) . H-PGDS is a validated therapeutic target for allergic and inflammatory diseases . While other protected leucine derivatives might theoretically be used, this compound has been demonstrably integrated into a synthetic route that yields active H-PGDS inhibitors. This established application provides a direct, literature-supported rationale for selecting this specific building block over alternatives that lack such documented utility in this high-value research area.

Medicinal Chemistry Inflammation Drug Discovery

Precision Applications: Where Methyl (tert-butoxycarbonyl)-L-leucinate (63096-02-6) Delivers Unmatched Value


Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile N-Terminal Protection

In standard Boc-SPPS workflows, this compound is the building block of choice for incorporating a C-terminal leucine residue with a free carboxylic acid following cleavage from the resin. Its methyl ester is stable to the TFA deprotection cycles used for Boc removal, allowing for iterative chain elongation. The well-defined physical properties (e.g., high melting point) ensure accurate weighing and dispensing on automated synthesizers .

Synthesis of Peptide Aldehydes for Protease Inhibitor Development

As validated by the Organic Syntheses procedure, this reagent is the premier starting material for synthesizing Boc-L-leucinal, a crucial intermediate in the production of peptide-based aldehydes. These aldehydes are potent, reversible inhibitors of serine and cysteine proteases, making this compound essential for medicinal chemistry programs targeting diseases like cancer, viral infections, and inflammation [1].

Medicinal Chemistry Campaigns Targeting H-PGDS for Inflammatory Disease

For research teams developing novel H-PGDS inhibitors, this compound is a verified starting material that has been used to construct the core heterocyclic scaffolds of active inhibitors. Procuring this specific building block aligns the project with established synthetic literature, reducing optimization time and accelerating the hit-to-lead process .

Solution-Phase Synthesis of Complex Lipopeptides and Depsipeptides

In solution-phase synthesis, the enhanced solubility of the methyl ester in common organic solvents like diethyl ether and DMF facilitates reactions that would be sluggish or heterogeneous with the corresponding free acid. This property is particularly advantageous in the synthesis of lipophilic peptide conjugates and depsipeptides where solubility is a major challenge .

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